7-Amino-9H-fluorene-4-carboxylic acid
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Overview
Description
7-Amino-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H11NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-9H-fluorene-4-carboxylic acid typically involves the nitration of fluorene followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-9H-fluorene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted fluorene derivatives depending on the electrophile used.
Scientific Research Applications
7-Amino-9H-fluorene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Amino-9H-fluorene-4-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence its biological activity .
Comparison with Similar Compounds
9H-Fluorene-4-carboxylic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
7-Nitro-9H-fluorene-4-carboxylic acid:
9H-Fluorene-9-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, affecting its chemical properties .
Uniqueness: 7-Amino-9H-fluorene-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the fluorene backbone. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
917615-38-4 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
7-amino-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6,15H2,(H,16,17) |
InChI Key |
ITMYGQXXCCNZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)N)C(=CC=C2)C(=O)O |
Origin of Product |
United States |
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